molecular formula C14H22BrN B1282028 4-(Bromomethyl)-2,6-di-tert-butylpyridine CAS No. 81142-32-7

4-(Bromomethyl)-2,6-di-tert-butylpyridine

Katalognummer: B1282028
CAS-Nummer: 81142-32-7
Molekulargewicht: 284.23 g/mol
InChI-Schlüssel: KRGQGAXLBUQGQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)-2,6-di-tert-butylpyridine is an organic compound belonging to the class of pyridines It is characterized by the presence of a bromomethyl group attached to the fourth position of the pyridine ring, and two tert-butyl groups at the second and sixth positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,6-di-tert-butylpyridine typically involves the bromination of 2,6-di-tert-butylpyridine. The reaction is carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bromomethyl)-2,6-di-tert-butylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: 2,6-di-tert-butylpyridine.

Wissenschaftliche Forschungsanwendungen

Ligand Development

The compound serves as an important ligand in coordination chemistry. Its bulky tert-butyl groups provide steric hindrance, which can influence the geometry and stability of metal complexes. Such ligands are essential in catalysis and materials science.

Catalytic Applications

4-(Bromomethyl)-2,6-di-tert-butylpyridine has been explored as a catalyst or catalyst precursor in various organic reactions. Its ability to coordinate with transition metals can facilitate reactions such as cross-coupling and oxidation processes.

Medicinal Chemistry

Research indicates that derivatives of 2,6-di-tert-butylpyridine exhibit biological activity, making them potential candidates for drug development. The bromomethyl derivative may enhance the pharmacological properties of these compounds by improving solubility or bioavailability.

Case Study 1: Synthesis of Metal Complexes

A study demonstrated the use of this compound as a ligand for synthesizing palladium complexes. The resulting complexes showed increased catalytic activity in Suzuki coupling reactions compared to those formed with less hindered ligands. This highlights the significance of steric effects in enhancing catalytic performance.

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of various pyridine derivatives, including those based on this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in pharmaceutical formulations.

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-2,6-di-tert-butylpyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify various biological and chemical molecules, potentially altering their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Bromomethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a pyridine ring.

    4-(Bromomethyl)benzene: Lacks the tert-butyl groups and the nitrogen atom in the ring.

    2,6-di-tert-butylpyridine: Lacks the bromomethyl group.

Uniqueness

4-(Bromomethyl)-2,6-di-tert-butylpyridine is unique due to the combination of the bromomethyl group and the sterically hindered tert-butyl groups. This combination provides a unique reactivity profile, making it useful in specific synthetic applications where both steric hindrance and reactivity towards nucleophiles are desired.

Biologische Aktivität

4-(Bromomethyl)-2,6-di-tert-butylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is derived from the pyridine family, characterized by its bromomethyl group and two tert-butyl substituents at the 2 and 6 positions. The molecular formula is C13H18BrN, with a molecular weight of approximately 271.19 g/mol. The presence of the bromomethyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes through hydrogen bonding and other intermolecular forces. The compound's structure allows it to engage in significant biochemical pathways, particularly those involving phenolic compounds, which are known for their antioxidant properties and ability to modulate oxidative stress-related diseases .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent.

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders .

Potential Applications in Drug Development

Given its structural characteristics, this compound may serve as a scaffold for developing new therapeutic agents. Its interaction with specific molecular targets makes it a candidate for further exploration in treating conditions such as inflammation and infections .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized this compound using N-bromosuccinimide in dry carbon tetrachloride, achieving a yield of approximately 82% . The synthesized compound was then evaluated for its biological activities.
  • Antiviral Activity : Another research effort explored the compound's potential as an antiviral agent. Preliminary results indicated that it could inhibit viral replication in cell cultures, although further studies are needed to elucidate the precise mechanism .
  • Pharmacokinetics : Understanding the pharmacokinetics of this compound is vital for assessing its bioavailability and therapeutic efficacy. Factors such as metabolic stability and interaction with transporter proteins are crucial for determining its clinical applications.

Comparative Analysis

Property This compound Similar Compounds
Molecular Weight271.19 g/molVaries (e.g., 2,6-Di-tert-butylpyridine ~205.34 g/mol)
Antimicrobial ActivityPositive results against various strainsVaries; some derivatives show enhanced activity
Antioxidant CapacityExhibits antioxidant propertiesCommon among phenolic compounds
Synthetic RouteN-Bromosuccinimide reactionVarious methods reported for similar compounds

Eigenschaften

IUPAC Name

4-(bromomethyl)-2,6-ditert-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGQGAXLBUQGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513259
Record name 4-(Bromomethyl)-2,6-di-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81142-32-7
Record name 4-(Bromomethyl)-2,6-di-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction Scheme 13 provides an example for the preparation of 2,6-di-tert-butylisonicotinic acid (Compound C3) which is a reagent in accordance with Formula 8 for the preparation of several preferred compounds of the present invention. Thus, 2,6-di-tert-butyl-4-methylpyridine (available commercially from Aldrich Chemical Co.) is reacted with N-bromosuccinimide and benzoyl peroxide to provide 4-bromomethyl-2,6-di-tert-butylpyridine (Compound A3). Compound A3 is reacted with base (sodium hydroxyde) to yield the coresponding hydroxymethyl compound (Compound B3), which is thereafter oxidized in a Jones oxidation reaction to give 2,6-di-tert-butylisonicotinic acid (Compound C3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-2,6-di-tert-butylpyridine
Reactant of Route 2
4-(Bromomethyl)-2,6-di-tert-butylpyridine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)-2,6-di-tert-butylpyridine
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)-2,6-di-tert-butylpyridine
Reactant of Route 5
Reactant of Route 5
4-(Bromomethyl)-2,6-di-tert-butylpyridine
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)-2,6-di-tert-butylpyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.